N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
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Overview
Description
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that features a benzo-triazole moiety and a cyclopenta-pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo-triazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the cyclopenta-pyridazinone ring: This step may involve the condensation of a diketone with a hydrazine derivative.
Coupling of the two moieties: The final step often involves the coupling of the benzo-triazole and cyclopenta-pyridazinone structures through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzo-triazole or cyclopenta-pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its potential interactions with biological targets make it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,4-dihydro-2H-pyridazin-2-yl)propanamide
- N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)butanamide
Uniqueness
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is unique due to its specific combination of the benzo-triazole and cyclopenta-pyridazinone moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9(22-15(23)7-10-3-2-4-12(10)20-22)16(24)17-11-5-6-13-14(8-11)19-21-18-13/h5-9H,2-4H2,1H3,(H,17,24)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKDQOXZCTYBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=NNN=C2C=C1)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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